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Compound of Interest

Compound Name: AZD-5991

Cat. No.: B605770 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the preparation and in vivo

administration of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein

Myeloid Cell Leukemia 1 (MCL-1).

Introduction
AZD-5991 is a macrocyclic compound that acts as a BH3 mimetic, binding to MCL-1 with sub-

nanomolar affinity.[1][2] This specific inhibition disrupts the interaction between MCL-1 and pro-

apoptotic proteins like Bak, leading to the activation of the intrinsic apoptotic pathway.[1][3] Due

to its potent anti-tumor activity in preclinical models of hematologic malignancies and solid

tumors, AZD-5991 is a valuable tool for in vivo cancer research.[4][5] However, its poor intrinsic

solubility presents challenges for in vivo formulation.[6][7] This document outlines established

protocols to successfully prepare and administer AZD-5991 for in vivo studies.

Physicochemical and Pharmacokinetic Properties of
AZD-5991
A thorough understanding of AZD-5991's properties is crucial for successful in vivo

experimentation.
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Property Value Reference

Molecular Weight 672.26 g/mol [1]

Mechanism of Action
Selective MCL-1 Inhibitor (BH3

mimetic)
[3][4]

Binding Affinity (Ki) 0.13 nM (to human MCL-1) [1]

Route of Administration Intravenous (IV) [1][4]

Solubility Poor intrinsic solubility [6][7]

Storage (Solid)
-20°C for 12 months; 4°C for 6

months
[2]

Storage (In Solvent)
-80°C for 6 months; -20°C for 6

months
[2]

Experimental Protocols
Protocol 1: Formulation of AZD-5991 for Intravenous
Administration (DMSO/PEG300/Tween80)
This protocol is adapted from a commonly used vehicle for preclinical in vivo studies.[1]

Materials:

AZD-5991 powder

Dimethyl sulfoxide (DMSO), fresh and anhydrous

Polyethylene glycol 300 (PEG300)

Tween 80 (Polysorbate 80)

Sterile water for injection (ddH₂O) or saline

Sterile vials and syringes

Vortex mixer
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Procedure:

Prepare a Stock Solution:

Accurately weigh the required amount of AZD-5991 powder.

Dissolve the powder in fresh DMSO to create a concentrated stock solution (e.g., 100

mg/mL).[1] Ensure the powder is completely dissolved by vortexing. Note: Moisture-

absorbing DMSO can reduce solubility.[1]

Prepare the Vehicle:

In a sterile vial, combine the formulation components in the following order, ensuring

complete mixing after each addition:

Add 400 µL of PEG300.

Add 50 µL of the 100 mg/mL AZD-5991 stock solution in DMSO. Mix thoroughly until the

solution is clear.

Add 50 µL of Tween 80. Mix until the solution is clear.

Add 500 µL of sterile ddH₂O or saline to reach a final volume of 1 mL.[1]

Final Concentration and Administration:

This procedure results in a 5 mg/mL working solution of AZD-5991.[1]

The final formulation should be a clear solution. It is recommended to use the mixed

solution immediately for optimal results.[1]

Administer the formulation intravenously (IV) to the animal model.

Protocol 2: Formulation using Meglumine for Enhanced
Solubility
For studies requiring higher concentrations, an in situ salt formation with meglumine can be

employed to significantly enhance the aqueous solubility of AZD-5991.[6] This method has
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been shown to achieve concentrations of at least 20-30 mg/mL.[6]

Principle:

AZD-5991 exhibits a pH-dependent solubility profile, with significantly increased solubility at a

pH greater than 8.5.[6] Meglumine, an organic amine, acts as a pH-adjusting agent to create

an in situ salt of AZD-5991, thereby increasing its solubility in aqueous solutions.[6]

Materials:

AZD-5991 powder (Crystalline Form A is preferred for its stability)[6]

Meglumine

Sterile water for injection

pH meter

Sterile vials and syringes

Procedure:

Determine Optimal Meglumine Concentration:

Perform preliminary solubility studies to determine the precise molar ratio of meglumine to

AZD-5991 required to achieve the target concentration and a pH above 8.5.

Formulation Preparation:

Dissolve the appropriate amount of meglumine in sterile water for injection.

Slowly add the AZD-5991 powder to the meglumine solution while stirring.

Continue stirring until the AZD-5991 is completely dissolved.

Measure the pH of the final solution to ensure it is above 8.5.

Sterile filter the final solution before administration.
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Administration:

Administer the meglumine-based formulation intravenously.

In Vivo Dosing and Efficacy
In preclinical mouse models of multiple myeloma and acute myeloid leukemia, a single

intravenous dose of AZD-5991 has demonstrated significant anti-tumor activity, ranging from

tumor growth inhibition to complete tumor regression.[8][9]

Animal Model
Dose Range
(mg/kg)

Outcome Reference

Subcutaneous MOLP-

8 tumors (Female

C.B.-17 SCID mice)

10 - 100 mg/kg (single

IV dose)

Dose-dependent

tumor growth

inhibition and

regression.

[1][8]

Mouse xenograft

models
Single IV dose Tumor regressions. [4]

Induction of apoptosis, as measured by cleaved caspase-3, can be detected in tumors as early

as 30 minutes after a single IV bolus injection.[4]

Visualization of AZD-5991 Mechanism of Action
The following diagram illustrates the signaling pathway affected by AZD-5991.
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Click to download full resolution via product page

Caption: AZD-5991 inhibits MCL-1, leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study using AZD-5991.
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Caption: Workflow for an AZD-5991 in vivo efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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